molecular formula C23H20N4O2S B10876726 2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)propanamide

2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)propanamide

Cat. No.: B10876726
M. Wt: 416.5 g/mol
InChI Key: SIJIIZZHGVEPGC-UHFFFAOYSA-N
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Description

2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)propanamide is a complex organic compound featuring a pyrimidine ring, a naphthalene moiety, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)propanamide typically involves multi-step organic reactions

    Pyrimidine Core Synthesis: The pyrimidine ring can be synthesized via a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Sulfanyl Group Introduction: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a halogenated pyrimidine derivative.

    Naphthalene Attachment: The naphthalene moiety is attached via a coupling reaction, often using Suzuki or Heck coupling methods.

    Propanamide Formation: The final step involves the formation of the propanamide group through an amidation reaction, typically using an amine and an acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives of the pyrimidine ring.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

Medicinally, the compound is explored for its potential therapeutic effects. It may act as an anti-cancer, anti-inflammatory, or antimicrobial agent, depending on its interaction with specific biological targets.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This interaction can disrupt key biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(phenyl)propanamide
  • 2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(naphthalen-2-yl)propanamide
  • 2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(benzyl)propanamide

Uniqueness

The uniqueness of 2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a naphthalene moiety and a pyrimidine ring allows for diverse interactions with biological targets, enhancing its potential as a therapeutic agent.

Properties

Molecular Formula

C23H20N4O2S

Molecular Weight

416.5 g/mol

IUPAC Name

2-(6-amino-4-oxo-1-phenylpyrimidin-2-yl)sulfanyl-N-naphthalen-1-ylpropanamide

InChI

InChI=1S/C23H20N4O2S/c1-15(22(29)25-19-13-7-9-16-8-5-6-12-18(16)19)30-23-26-21(28)14-20(24)27(23)17-10-3-2-4-11-17/h2-15H,24H2,1H3,(H,25,29)

InChI Key

SIJIIZZHGVEPGC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=CC2=CC=CC=C21)SC3=NC(=O)C=C(N3C4=CC=CC=C4)N

Origin of Product

United States

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